(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
Description
The compound (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative characterized by a central five-membered heterocyclic ring containing nitrogen. Key structural features include:
- 3-Ethoxy-4-hydroxyphenyl group: Provides electron-donating and hydrogen-bonding capabilities, enhancing interactions with biological targets.
- 2-Methoxyethyl substituent: Improves solubility and pharmacokinetic properties compared to bulkier alkyl chains .
This compound is synthesized via multi-step organic reactions, typically involving:
Condensation reactions to form the pyrrolidine core.
Functional group modifications (e.g., methoxyethylation, hydroxy-methylidene formation).
Purification via column chromatography or recrystallization .
Properties
IUPAC Name |
2-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7/c1-3-27-15-11-12(6-7-13(15)22)17-16(18(23)14-5-4-9-28-14)19(24)20(25)21(17)8-10-26-2/h4-7,9,11,17,22,24H,3,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULILJBYFSIVMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the pyrrolidine-2,3-dione core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the furan ring: The furan ring can be introduced through a condensation reaction with a suitable aldehyde or ketone.
Functional group modifications: The ethoxy, hydroxy, and methoxy groups are introduced through various substitution reactions using appropriate reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert double bonds into single bonds, or to reduce ketones to alcohols.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or mechanical strength .
Mechanism of Action
The mechanism of action of (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrrolidine-2,3-dione derivatives to highlight differences in substituents, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Group Comparison
| Compound Substituents | Molecular Weight (g/mol) | Key Functional Groups | Bioactivity Insights |
|---|---|---|---|
| Target Compound : 3-ethoxy-4-hydroxyphenyl, furan-2-yl(hydroxy)methylidene, 2-methoxyethyl | ~450 (estimated) | Hydroxyphenyl, furan, methoxyethyl | Potential antioxidant and anti-inflammatory activity |
| (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl... () | 499.6 | Ethoxy-methoxyphenyl, 3-methoxypropyl | Enhanced enzyme inhibition due to bulky substituents |
| (4E)-5-(4-bromophenyl)-4-[furan-2-yl... () | ~420 (estimated) | Bromophenyl | Increased electrophilicity for covalent target binding |
| (4E)-4-[hydroxy(thiophen-2-yl)... () | ~400 (estimated) | Thiophene, methoxy-benzothiazole | Antimicrobial activity via thiophene’s sulfur atom |
| (4E)-5-(4-chlorophenyl)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]... () | ~480 (estimated) | Chlorophenyl, branched alkoxy | Improved lipophilicity for membrane penetration |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound | Compound | Compound |
|---|---|---|---|---|
| Molecular Weight | ~450 | 499.6 | ~400 | ~480 |
| Solubility | Moderate (methoxyethyl) | Low (3-methoxypropyl) | Low (thiophene) | High (branched alkoxy) |
| LogP | ~2.5 (estimated) | ~3.1 | ~2.8 | ~3.5 |
| Stability | Stable in dry conditions | Sensitive to moisture | Light-sensitive | Stable at room temperature |
Key Differentiators and Limitations
- Advantages of Target Compound :
- Balanced solubility and bioavailability due to the 2-methoxyethyl group.
- Synergistic effects from the 3-ethoxy-4-hydroxyphenyl and furan groups for multi-target interactions .
- Limitations: Lower thermal stability compared to bromophenyl or chlorophenyl analogs () . Limited data on in vivo efficacy, necessitating further preclinical studies.
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of pyrrolidine derivatives, characterized by a pyrrolidine ring substituted with various functional groups, including an ethoxy group, a hydroxyphenyl moiety, and a furan ring. Its chemical formula is CHNO, indicating the presence of multiple functional groups that may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds similar to this structure exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent oxidative stress-related damage. In vitro studies have shown that related compounds can scavenge free radicals effectively, suggesting that this compound may also possess similar capabilities.
Anticancer Properties
Several studies have indicated that pyrrolidine derivatives exhibit anticancer activity through various mechanisms:
- Cell Proliferation Inhibition : Some derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against these cell lines.
- Apoptosis Induction : Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways. This is often accompanied by an increase in pro-apoptotic factors and a decrease in anti-apoptotic proteins.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research has shown that similar structures can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
Inhibitory effects on specific enzymes have been observed with compounds of this nature:
- α-Glucosidase Inhibition : Some derivatives have been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial for managing conditions like diabetes by delaying glucose absorption.
- Other Enzyme Targets : Studies on related compounds indicate potential inhibition of enzymes involved in cancer metabolism and inflammation, which could enhance their therapeutic efficacy.
1. Anticancer Activity Study
A study published in Cancer Letters evaluated the anticancer effects of a structurally similar compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound at concentrations ranging from 10 to 50 µM.
2. Anti-inflammatory Study
In an investigation published in Journal of Medicinal Chemistry, a related pyrrolidine derivative was tested for its anti-inflammatory properties using LPS-stimulated macrophages. The study found that treatment with the compound significantly reduced TNF-α and IL-6 levels, indicating its potential as an anti-inflammatory agent.
Data Table of Biological Activities
Q & A
Basic: What synthetic routes are optimized for synthesizing this pyrrolidine-2,3-dione derivative?
Answer:
The compound can be synthesized via multi-component reactions involving substituted aldehydes, amines, and ketones. Key steps include:
- Step 1: Condensation of 3-ethoxy-4-hydroxyphenylacetylene with furan-2-carbaldehyde under inert conditions (N₂ atmosphere) to form the furyl-methylidene intermediate.
- Step 2: Cyclization with 2-methoxyethylamine in ethanol at 70°C for 12 hours to assemble the pyrrolidine-2,3-dione core.
- Step 3: Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Critical parameters include pH control during cyclization and strict inert conditions to prevent oxidation of the hydroxyphenyl group.
Basic: What spectroscopic techniques are most reliable for structural confirmation?
Answer:
A combination of 1H/13C NMR , HSQC , and HMBC is essential:
- 1H NMR identifies proton environments (e.g., the furan-2-yl methylidene proton at δ 6.8–7.2 ppm and pyrrolidine-2,3-dione carbonyls at δ 170–175 ppm).
- HSQC correlates C-H bonds, resolving ambiguities in overlapping signals (e.g., distinguishing methoxyethyl vs. ethoxyphenyl substituents).
- HRMS validates molecular weight (±2 ppm accuracy). For stereochemical confirmation, NOESY or X-ray crystallography is recommended .
Advanced: How to address regioselectivity challenges in the cyclization step?
Answer:
Regioselectivity in pyrrolidine-2,3-dione formation is influenced by:
- Substituent electronic effects: Electron-withdrawing groups (e.g., ethoxy) direct cyclization to the para position. Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) predict thermodynamic favorability of the observed regioisomer.
- Kinetic vs. thermodynamic control: Elevated temperatures (70–80°C) favor the thermodynamically stable product, while lower temperatures (25°C) may yield competing intermediates. Monitor reaction progress via TLC or in-situ IR to identify side products .
Advanced: How to resolve contradictions between experimental and computational spectroscopic data?
Answer:
Discrepancies (e.g., unexpected downfield shifts in 13C NMR) can arise from:
- Solvent effects: Simulate NMR spectra using COSMO-RS (e.g., ADF software) to account for solvent polarity.
- Conformational flexibility: Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering in the pyrrolidine core).
- X-ray crystallography : Resolve absolute configuration and validate computational models. For example, compare experimental vs. DFT-optimized dihedral angles .
Advanced: What strategies evaluate bioactivity while minimizing non-specific interactions?
Answer:
- Targeted assays: Use surface plasmon resonance (SPR) to measure binding affinity to enzymes like COX-2 or 5-LOX, which are structurally related to pyrrolidine-dione targets.
- Control experiments: Include a scrambled isomer (e.g., 4Z configuration) to rule out non-specific hydrophobic interactions.
- Metabolic stability: Perform microsomal incubation assays (human liver microsomes, NADPH cofactor) to assess oxidative degradation .
Advanced: How to model structure-activity relationships (SAR) for furan-substituted analogs?
Answer:
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 6COX for COX-2) to map interactions between the furan ring and catalytic pockets.
- QSAR models : Train regression models (e.g., Random Forest) using descriptors like LogP, polar surface area, and H-bond acceptor count. Validate with leave-one-out cross-validation.
- Free-energy perturbation (FEP) : Compute relative binding affinities for analogs with modified substituents (e.g., methoxy vs. ethoxy groups) .
Advanced: How to resolve conformational stability in solution vs. solid state?
Answer:
- X-ray crystallography : Determine solid-state conformation (e.g., puckering parameters for the pyrrolidine ring).
- Dynamic NMR : Measure rotational barriers of the methoxyethyl group (e.g., coalescence temperature analysis).
- Molecular dynamics (MD) simulations : Simulate solvated systems (e.g., in water/DMSO) for 100 ns to identify dominant conformers .
Basic: What safety protocols are critical during synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
